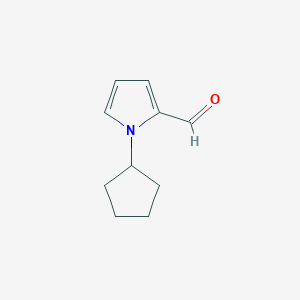

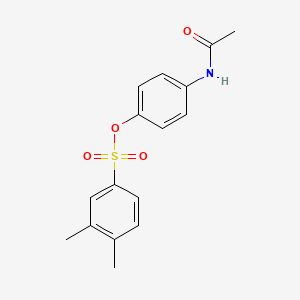

![molecular formula C19H16N2O3 B2784160 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid CAS No. 475249-37-7](/img/structure/B2784160.png)

4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Dabcyl acid and is widely used in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is based on its ability to quench fluorescence. When this compound is added to a fluorescently labeled molecule, it binds to the fluorophore and reduces its fluorescence intensity. This quenching effect can be used to study protein-protein interactions, enzyme activity, and other biochemical processes.

Biochemical and Physiological Effects:

4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is designed for use in scientific research and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid in lab experiments is its ability to quench fluorescence. This property makes it a valuable tool for studying protein-protein interactions and enzyme activity. Additionally, this compound is stable and easy to handle, which makes it a popular choice for researchers.

One limitation of using 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is its cost. This compound is relatively expensive compared to other fluorescent quenchers, which can limit its use in large-scale experiments. Additionally, the quenching effect of this compound can be affected by pH, temperature, and other experimental conditions, which can complicate data interpretation.

Future Directions

There are several potential future directions for research involving 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid. One area of interest is the development of new biosensors and diagnostic tools based on this compound. Another potential area of research is the study of protein-protein interactions and enzyme activity using new techniques such as single-molecule fluorescence resonance energy transfer (smFRET). Finally, there is potential for the development of new fluorescent quenchers with improved properties and lower cost.

Synthesis Methods

The synthesis of 4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-aminobenzoic acid with 2,6-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acetic anhydride and cyanogen bromide to form the final product.

Scientific Research Applications

4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid has a wide range of applications in scientific research. It is commonly used as a fluorescent quencher in molecular biology and biochemistry experiments. It is also used as a substrate for proteases and peptidases, which are enzymes that break down proteins and peptides. Additionally, this compound is used in the development of biosensors and in the study of protein-protein interactions.

properties

IUPAC Name |

4-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12-4-3-5-13(2)17(12)21-18(22)16(11-20)10-14-6-8-15(9-7-14)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFUBCDAWGKMPW-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-Cyano-2-[(2,6-dimethylphenyl)carbamoyl]eth-1-en-1-yl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

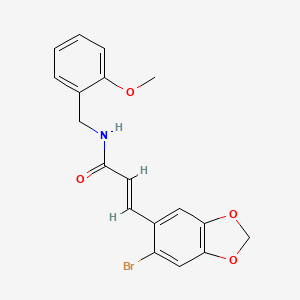

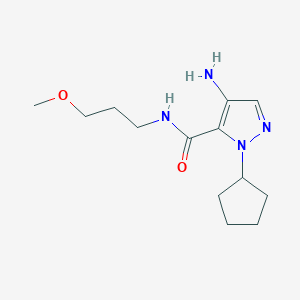

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)

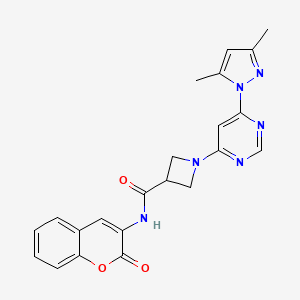

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784079.png)

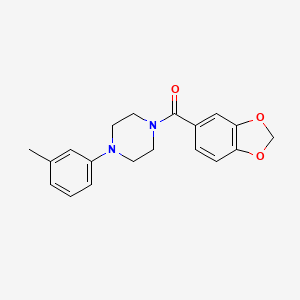

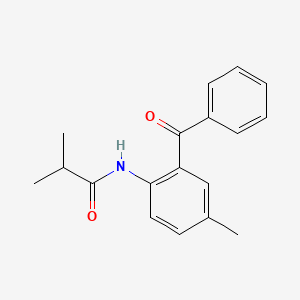

![ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2784086.png)

![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)

![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)

![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)